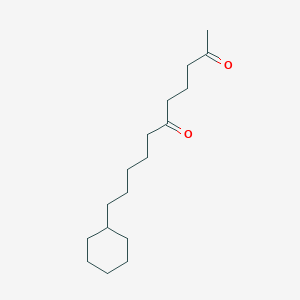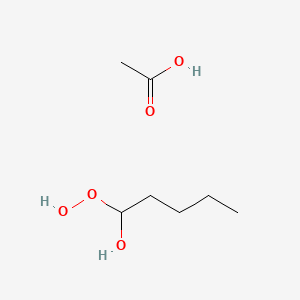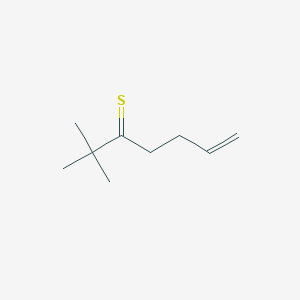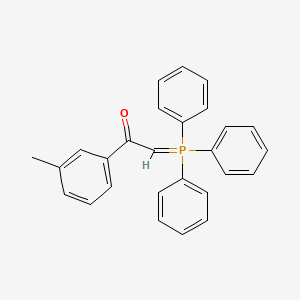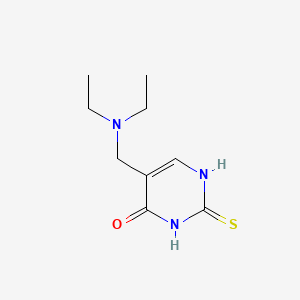![molecular formula C19H20O4S B14611961 4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol CAS No. 60512-41-6](/img/structure/B14611961.png)
4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a sulfonic acid group attached to a methylbenzene ring and a cyclopropanol group linked to a methylphenyl ethynyl moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol typically involves multiple steps:
Formation of 4-Methylbenzenesulfonic Acid: This can be achieved by sulfonation of toluene using sulfuric acid or oleum. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the para-substituted product.
Synthesis of 1-[2-(4-Methylphenyl)ethynyl]cyclopropan-1-ol: This step involves the coupling of 4-methylphenylacetylene with cyclopropanol. The reaction is typically catalyzed by a transition metal catalyst such as palladium or copper under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropanol group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonic acid group, converting it to a sulfonate or sulfinate.
Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfonates or sulfinates.
Substitution: Formation of nitro, bromo, or sulfonated derivatives.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the cyclopropanol and ethynyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonic acid: Similar in structure but lacks the cyclopropanol and ethynyl groups.
1-[2-(4-Methylphenyl)ethynyl]cyclopropan-1-ol: Similar but lacks the sulfonic acid group.
p-Toluenesulfonic acid: A simpler analog with only the sulfonic acid group attached to the methylbenzene ring.
Uniqueness
The uniqueness of 4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
60512-41-6 |
|---|---|
Formule moléculaire |
C19H20O4S |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H12O.C7H8O3S/c1-10-2-4-11(5-3-10)6-7-12(13)8-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,13H,8-9H2,1H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
FJIJKXWMUDNBKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CC2(CC2)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


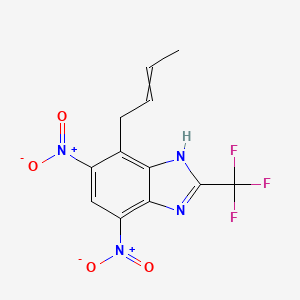


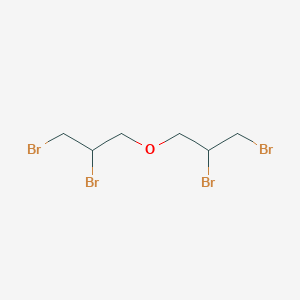
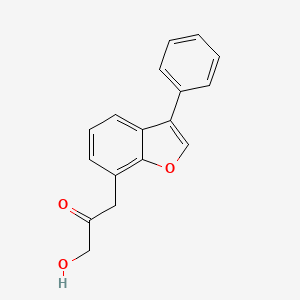
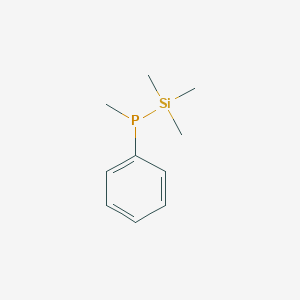
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
